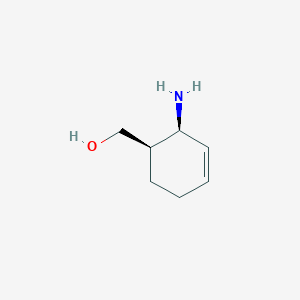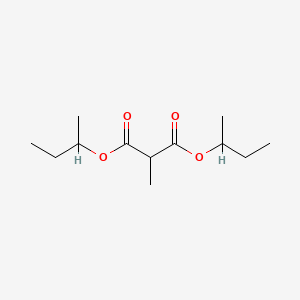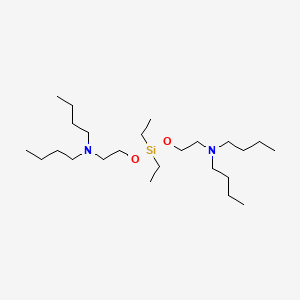![molecular formula C27H28N4O B13811442 Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- CAS No. 69018-97-9](/img/structure/B13811442.png)
Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- is a complex organic compound with a molecular formula of C27H28N4O This compound is characterized by the presence of a phenol group, a diethylamino group, and a quinazoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- involves multiple steps. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenol Group: The phenol group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Diethylamino Group: The diethylamino group is typically introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the quinazoline core with the phenol and diethylamino groups under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The quinazoline moiety can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenol and quinazoline sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the quinazoline moiety.
Substitution: Substituted phenol and quinazoline derivatives.
科学研究应用
Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis. The pathways involved include signal transduction pathways that regulate cell growth and survival.
相似化合物的比较
Similar Compounds
Phenol,4-[2-(methylamino)ethyl]-: This compound has a similar phenol group but differs in the amino group and quinazoline moiety.
Phenol,2-(dimethylamino)-: Similar in structure but with a dimethylamino group instead of a diethylamino group.
Uniqueness
Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and industrial applications.
属性
CAS 编号 |
69018-97-9 |
|---|---|
分子式 |
C27H28N4O |
分子量 |
424.5 g/mol |
IUPAC 名称 |
2-(diethylaminomethyl)-4-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]phenol |
InChI |
InChI=1S/C27H28N4O/c1-3-31(4-2)19-21-18-22(15-16-25(21)32)28-27-23-12-8-9-13-24(23)29-26(30-27)17-14-20-10-6-5-7-11-20/h5-18,32H,3-4,19H2,1-2H3,(H,28,29,30)/b17-14+ |
InChI 键 |
PWTUOKSHPUZXPN-SAPNQHFASA-N |
手性 SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=CC=C4)O |
规范 SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)

![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)
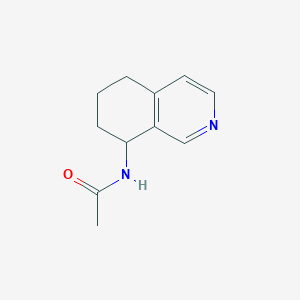
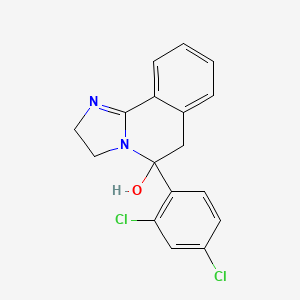

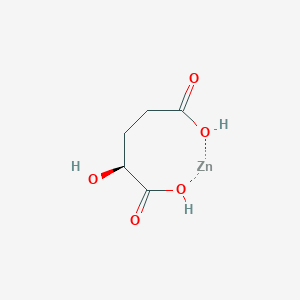

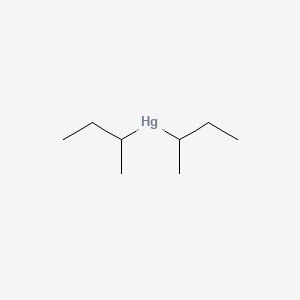

![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
